Aziridine-2-carboxylic acid
Description
Significance in Chemical Biology and Medicinal Chemistry
As a Chiral Building Block in Organic Synthesis
Aziridine-2-carboxylic acid is a valuable chiral synthon, or building block, in asymmetric synthesis. Its inherent chirality allows for the creation of enantiomerically pure products, a critical consideration in drug development as different enantiomers of a drug can have vastly different biological effects. The use of protected derivatives of this compound, such as the Boc-protected form, is common to ensure stability and control during synthetic transformations. These protected forms serve as key intermediates in the synthesis of various amino acids through ring-opening reactions with nucleophiles. sigmaaldrich.com The stereoselectivity of these reactions is often high, preserving the chiral integrity of the final product. beilstein-journals.org
Role in the Synthesis of Unnatural Amino Acids and Peptides
This compound is a crucial precursor for the synthesis of unnatural amino acids and peptides. acs.orgmdpi.com These non-proteinogenic amino acids are of great interest as they can be incorporated into peptides to enhance their stability, conformational properties, and biological activity. acs.org The strained aziridine (B145994) ring can be opened by various nucleophiles, leading to the formation of diverse α- and β-amino acid derivatives. ru.nlrsc.org This reactivity allows for the site-selective modification of peptides, enabling the introduction of biochemical tags, carbohydrates, and other functionalities. researchgate.netnih.gov For instance, peptides containing an this compound residue can undergo regioselective ring-opening with thiol nucleophiles. acs.orgresearchgate.net
Precursor for Biologically Active Molecules and Drug Development
The utility of this compound extends to its role as a precursor for a wide range of biologically active molecules. Derivatives of this compound have been investigated for their potential as anticancer and antithrombotic agents. tandfonline.com For example, some derivatives have shown immunomodulatory activity and cytotoxic effects against cancer cells. mdpi.commdpi.com The aziridine moiety is present in several natural products with recognized biological activity, such as madurastatin A1 and miraziridine A. semanticscholar.org Furthermore, the compound is a key starting material for the synthesis of complex pharmaceuticals, including broad-spectrum antibiotics and antiviral agents. chemimpex.comgoogle.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
aziridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBOXYJYPVLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968924 | |
| Record name | Aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54080-06-7 | |
| Record name | Aziridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054080067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characteristics and Reactivity Profile for Research Applications
Strained Aziridine (B145994) Ring and Carboxylic Acid Functionality
The defining feature of this compound is its three-membered aziridine ring, which is inherently strained. mdpi.com This high ring strain makes the molecule susceptible to ring-opening reactions by a wide variety of nucleophiles. mdpi.commdpi.com The electrophilic nature of the aziridine ring is a key driver of its reactivity, making it a valuable synthetic intermediate for the creation of diverse amino acids, alkanolamines, and other heterocyclic compounds. mdpi.com The presence of the carboxylic acid group further influences the molecule's reactivity and provides a handle for further functionalization, such as esterification or amide bond formation. smolecule.com
Chirality and Enantiomeric Forms in Synthesis
This compound possesses a stereocenter at the C2 position, meaning it exists as two non-superimposable mirror images, or enantiomers. The ability to synthesize and utilize enantiomerically pure forms of this compound is of paramount importance in the synthesis of chiral drugs and other biologically active molecules. smolecule.com Asymmetric synthesis strategies are often employed to produce specific enantiomers with high purity. smolecule.com The absolute configuration of the stereocenter is crucial as it is often transferred to the final product, influencing its biological activity. beilstein-journals.org The different enantiomers can be used to synthesize a variety of stereochemically defined compounds, including vicinal amino alcohols and 2-amino-1,3-propanediols, which are important fragments in many natural products and pharmaceuticals. beilstein-journals.org
Historical Context and Recent Advances in this compound Research
The journey of this compound in academic research is one of evolving understanding and expanding utility. Initially recognized for its unique structural features, early research focused on the fundamental methods of its synthesis and the exploration of its reactive nature. Over the decades, this foundational knowledge has paved the way for sophisticated applications, particularly in the realm of asymmetric synthesis and the development of biologically active compounds.
The synthesis of optically active L-aziridine-2-carboxylic acid marked a significant milestone, opening doors to its use as a chiral synthon. oup.com Early methods often involved multi-step sequences, for instance, starting from N-trityl-l-aziridine-carboxylic acid benzyl (B1604629) ester. oup.com The development of more direct and efficient synthetic routes has been a persistent theme in its research history. Due to the inherent instability of the free acid, it is often prepared and used as its corresponding salts (e.g., lithium salt) or esters, which exhibit greater stability. researchgate.net
The turn of the 21st century has witnessed a surge in the development of novel and highly efficient methods for constructing the this compound scaffold, with a strong emphasis on stereocontrol. These recent advances are largely centered around catalytic asymmetric aziridination reactions, which allow for the direct formation of chiral aziridines with high enantiomeric or diastereomeric purity. mdpi.com These methods are crucial as the derivatives of this compound are valuable precursors for unnatural amino acids, peptides, and various heterocyclic compounds. mdpi.comnih.gov
Recent research has also expanded the applications of this compound derivatives. They have been identified as promising inhibitors of cysteine proteinases and protein disulfide isomerase (PDIA1), indicating their potential in the development of new therapeutic agents. tandfonline.comnih.govnih.gov Furthermore, their utility in peptide chemistry has been significantly enhanced through their incorporation into peptide backbones, enabling site-selective modifications. researchgate.netnih.gov
Recent Advances in the Synthesis of this compound Derivatives
The last two decades have been particularly fruitful in the development of stereoselective methods for the synthesis of this compound derivatives. These advancements can be broadly categorized into several key aziridination strategies.
Catalytic Asymmetric Aziridination (AZ Reaction)
The catalytic asymmetric aziridination of imines using diazo compounds as a carbene source, often referred to as the Wulff-type AZ reaction, has become a cornerstone for synthesizing 3-arylated aziridine-2-carboxylates. mdpi.comresearchgate.net These reactions often employ chiral boron-based catalysts (BOROX catalysts) and have been refined to achieve high yields and excellent stereoselectivity. researchgate.net Both cis- and trans-aziridine esters and amides can be obtained with high enantiomeric excess (ee) by carefully selecting the N-substituent on the imine and the diazo compound. mdpi.com Organocatalytic variations, utilizing Brønsted acids like pyridinium (B92312) salts, have also emerged as powerful tools for the cis-selective synthesis of these aziridines. nih.gov
| Entry | Aldehyde/Imine | Diazo Compound | Catalyst/Ligand | Product Configuration | Yield (%) | ee/dr | Reference |
| 1 | Various Aryl Aldehydes | Ethyl Diazoacetate | (S)-VAPOL-derived Boron Complex | cis | 69-91 | High | mdpi.com |
| 2 | N-Boc-imines | Diazoamides | Chiral Boron Catalyst | trans | - | - | mdpi.com |
| 3 | Various Aryl Aldehydes | Alkyl Diazoacetates | Chiral Phosphoric Acid (CPA) | cis | 61-98 | >90% ee | researchgate.net |
| 4 | (Hetero)aryl Aldehydes | Diazoacetate | CPA-derived Brønsted acid (S)-11 | cis | - | High | rsc.org |
Aza-Darzens Reaction
The Aza-Darzens reaction, involving the reaction of an imine with an α-haloester enolate, provides another efficient route to aziridine-2-carboxylates. Asymmetric variants of this reaction have been successfully developed using chiral auxiliaries on the imine component, such as N-phosphinyl or N-sulfinyl groups, to direct the stereochemical outcome. nih.gov The use of chiral N-tert-butanesulfinyl ketimino esters, for instance, has enabled the diastereoselective synthesis of α-quaternary aziridine-2-carboxylates with high diastereomeric ratios. researchgate.net
| Entry | Imine Component | α-Haloester | Base | Product Configuration | Yield (%) | de/dr | Reference |
| 1 | N-phosphinyl imines | Ester enolates | - | cis | 72-82 | >80% de | nih.gov |
| 2 | N-tert-Butanesulfinyl ketimino esters | - | - | - | - | up to >99:1 dr | researchgate.net |
Other Notable Advances
Other significant recent developments include:
Evans Aziridination: The use of nitrene precursors like PhI=NTs with cinnamate (B1238496) substrates in the presence of copper catalysts. mdpi.com
Aza-Corey-Chaykovsky Reaction: This reaction has been applied to N-tert-butanesulfinyl ketimino esters for the diastereoselective synthesis of aziridine-2-carboxylates. researchgate.net
Ring Expansion of Aziridines: Aziridine-2-carboxylic acids have been shown to undergo stereospecific ring expansion to form β-lactams upon treatment with reagents like oxalyl chloride or a Vilsmeier reagent. msu.edu
Biocatalysis: While direct hydroxylation of (2S)-l-aziridine-2-carboxylic acid by proline hydroxylases has not been observed, the broader field of biocatalysis is exploring enzymes for the formation of the aziridine ring itself, such as in the biosynthesis of natural products like azinomycin B. db-thueringen.denih.gov
These continuous advancements underscore the enduring importance of this compound as a versatile and highly valuable scaffold in chemical research, with its full potential still being actively explored.
Stereoselective and Asymmetric Synthesis Strategies
Achieving high stereoselectivity is crucial in the synthesis of this compound derivatives, as the biological activity of the final products often depends on a specific stereoisomeric form. Various asymmetric strategies have been developed to control the stereochemistry at the two chiral centers of the aziridine ring.
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution offers a green and efficient method for obtaining enantiomerically pure aziridine-2-carboxylic acids from racemic mixtures. This strategy leverages the stereospecificity of enzymes, such as lipases and esterases, to selectively react with one enantiomer of a racemic substrate.
A common approach involves the enzymatic hydrolysis of a racemic mixture of an this compound ester. For instance, lipases like Candida antarctica lipase (B570770) B (CALB) can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated. The unhydrolyzed ester can be subsequently hydrolyzed chemically to yield the other enantiomer of the acid in high enantiomeric purity.
Another enzymatic method is the aminolysis of a racemic ester mixture. For example, the enzymatically-catalyzed aminolysis of a diastereomeric mixture of methyl N-(1-phenylethyl)aziridine-2-carboxylates has been shown to provide diastereoisomerically pure ester and amide products with greater than 99% diastereomeric excess (de). beilstein-journals.org
| Enzymatic Resolution Method | Enzyme | Substrate | Product | Key Feature |
| Hydrolysis | Lipase (e.g., Candida antarctica lipase B) | Racemic aziridine-2-carboxylate (B8329488) ester | Enantiomerically enriched this compound and unreacted ester | Selective hydrolysis of one enantiomer. |
| Aminolysis | Not specified | Diastereomeric mixture of N-(1-phenylethyl)aziridine-2-carboxylates | Diastereomerically pure ester and amide | High diastereoselectivity (>99% de). beilstein-journals.org |
Asymmetric Aziridination Reactions
Asymmetric aziridination reactions provide direct routes to enantiomerically enriched aziridines by forming the three-membered ring with high stereocontrol. msu.edu These methods typically involve the reaction of a carbene or nitrene precursor with an imine or an olefin, respectively, in the presence of a chiral catalyst. mdpi.com
The catalytic asymmetric aziridination of imines with a carbene source, often derived from a diazo compound like ethyl diazoacetate (EDA), is a well-established method. mdpi.com This reaction, sometimes referred to as the Wulff AZ reaction, can be catalyzed by various chiral catalysts, including those based on transition metals or Brønsted acids. mdpi.com
For example, copper(I) complexes with chiral bisoxazoline ligands can catalyze the reaction between an imine and ethyl diazoacetate to produce the corresponding aziridine-2-carboxylate with high enantioselectivity (up to 99% ee). Boroxinate Brønsted acid catalysts have also been successfully employed, leading to high enantiomeric excesses (96–97% ee) in the resulting aziridines. mdpi.com A significant advantage of this approach is the development of multicomponent catalytic asymmetric aziridination reactions, where the imine is generated in situ from an aldehyde and an amine, expanding the substrate scope of the reaction. acs.org
| Catalyst System | Carbene Source | Imine Substrate | Diastereo-/Enantioselectivity |
| CuOTf/Bisoxazoline Ligands | Ethyl Diazoacetate | Boc-protected imines | High enantioselectivity (up to 99% ee). |
| Boroxinate Brønsted Acid | Ethyl Diazoacetate | MEDAM imines | High enantioselectivity (96-97% ee). mdpi.com |
| Zirconium-based Catalysts | Not specified | Aromatic and Aliphatic Aldehydes (multicomponent) | High diastereo- and enantioselectivity. acs.org |
The transfer of a nitrene group to an olefinic double bond is another powerful strategy for synthesizing aziridines. The Evans aziridination is a classic example, utilizing a nitrene precursor such as PhI=NTs in the presence of a copper catalyst to react with α,β-unsaturated esters like cinnamates. mdpi.com This method allows for the synthesis of 3-arylthis compound derivatives. mdpi.com
The Aza-Michael Initiated Ring Closure (Aza-MIRC) strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the aziridine ring. This method has been used to produce highly functionalized aziridine esters and lactones. mdpi.com For instance, the reaction of an α,β–unsaturated carboxylic ester with a carbamate (B1207046) reagent like NsONHCOOEt in the presence of calcium oxide can yield the corresponding aziridine ester. mdpi.com
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials to synthesize chiral target molecules. beilstein-journals.orgbeilstein-journals.org This approach takes advantage of the inherent chirality of the starting material to control the stereochemistry of the final product.
L-serine and D-serine are common starting materials for the synthesis of enantiomerically pure aziridine-2-carboxylic acids. The synthesis typically involves several key steps:
Protection of the amino group: The amino group of the serine is protected, often with a Boc (tert-butyloxycarbonyl) group.
Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, for example, by mesylation or tosylation.
Intramolecular cyclization: Treatment with a mild base induces an intramolecular nucleophilic substitution, where the protected nitrogen attacks the carbon bearing the leaving group, forming the aziridine ring.
This cyclization of N-Boc-protected serine derivatives can produce (2S)-1-Boc-aziridine-2-carboxylic acid with high enantiomeric excess (>98%) and moderate yields (50–65%). Similarly, other amino acids like L-threonine can be used as chiral precursors.
Another chiral pool approach involves the Gabriel-Cromwell reaction between a 3,3-dibromopropanoate and a chiral amine, such as (R)- or (S)-1-phenylethylamine, to produce N-(1-phenylethyl)aziridine-2-carboxylates. beilstein-journals.orgbeilstein-journals.org The resulting diastereomers can then be separated to obtain the desired stereoisomer. beilstein-journals.org
| Starting Material | Key Transformation | Product | Stereochemical Outcome |
| L-Serine / D-Serine | Intramolecular cyclization of N-protected, O-activated derivatives | (2S)- or (2R)-Aziridine-2-carboxylic acid derivatives | High enantiomeric excess (>98%). |
| 3,3-dibromopropanoate and (R)- or (S)-1-phenylethylamine | Gabriel-Cromwell reaction | N-(1-phenylethyl)aziridine-2-carboxylates | Mixture of diastereomers requiring separation. beilstein-journals.org |
Derivation from Serine Analogs
The synthesis of this compound derivatives from amino acid precursors, such as serine and threonine, is a well-established strategy. ru.nl Enantiomerically pure this compound and its 3-methyl counterpart can be synthesized from L-serine and L-threonine, respectively. ru.nl
A key method involves the direct synthesis of peptides containing a 1-benzyloxycarbonyl-2-aziridinecarboxylic acid moiety. This is achieved through the intramolecular cyclization of β-hydroxy-α-amino acid peptide units, which are structurally analogous to serine. The reaction is typically promoted by reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). oup.com These O-peptide intermediates are crucial for the synthesis of complex molecules. oup.com For instance, benzyl aziridine-2-carboxylate can be prepared from serine benzyl ester using diethoxytriphenylphosphorane. ru.nl This approach leverages the readily available chiral pool of amino acids to construct the strained aziridine ring with a defined stereochemistry.
Use of N-(1-phenylethyl)aziridine-2-carboxylates as Chirons
N-(1-phenylethyl)aziridine-2-carboxylates are highly valuable as "chirons"—chiral synthons that incorporate a chiral auxiliary. beilstein-journals.orgnih.gov In this case, the chiral (R)- or (S)-1-phenylethyl group on the nitrogen atom directs the stereoselectivity of subsequent reactions, and the aziridine-2-carboxylate framework serves as a versatile three-carbon building block. nih.govbeilstein-journals.org These compounds are effective alternatives to other three-carbon chirons like Garner's aldehyde, which can be prone to racemization. beilstein-journals.orgnih.gov
The synthesis of these chirons is typically accomplished via a Gabriel-Cromwell reaction between an alkyl 3,3-dibromopropanoate and a chiral 1-phenylethylamine. beilstein-journals.org This reaction produces a mixture of diastereoisomers that can be separated by silica (B1680970) gel chromatography or selective crystallization. beilstein-journals.orgbeilstein-journals.org Once isolated, these chirons can be used in a wide array of enantioselective syntheses. beilstein-journals.org Their utility is demonstrated in the preparation of amino alcohols, amines, and other biologically relevant compounds through regioselective reductive opening of the aziridine ring. beilstein-journals.orgnih.gov
Table 1: Synthesis of N-(1-phenylethyl)aziridine-2-carboxylates via Gabriel-Cromwell Reaction beilstein-journals.orgbeilstein-journals.org
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
Reductive Kinetic Resolution of 2H-Azirines
A modern and efficient method for obtaining enantiomerically enriched aziridine-2-carboxylates is the reductive kinetic resolution of racemic 2H-azirines. researcher.lifechemrxiv.org This approach is the first of its kind to prepare optically enriched N-H aziridine-2-carboxylates, which are noted for being stable and easily diversifiable building blocks. researcher.lifenih.gov
The process utilizes a copper hydride catalyst system, typically involving a chiral ligand. chemrxiv.org This catalytic system selectively reduces one enantiomer of the racemic 2H-azirine to the corresponding N-H aziridine, leaving the unreacted 2H-azirine in an enantiomerically enriched form. chemrxiv.orgnih.gov This method achieves both high diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee) for the resulting N-H aziridine. researcher.lifenih.gov A Hammett study of this reaction revealed a linear free energy relationship, providing insight into the electronic effects influencing the stereoselectivity of the transformation. researcher.lifenih.gov
Table 2: Representative Results for Copper-Catalyzed Reductive Kinetic Resolution of 2H-Azirines researcher.lifenih.gov
| Catalyst System | Substrate | Product Enantioselectivity (ee) | Diastereoselectivity (dr) |
|---|
Cyclization Approaches
Cyclization reactions represent a fundamental and widely used strategy for constructing the aziridine ring of this compound and its derivatives from open-chain precursors. nih.govnih.gov
Gabriel-Cromwell Type Cyclization
The Gabriel-Cromwell cyclization is a classic and broadly applied method for synthesizing aziridines, including 3-aryl-substituted aziridine-2-carboxylates and related compounds. nih.govmdpi.com The reaction involves the intramolecular cyclization of substrates containing both an amine and a leaving group, typically initiated by a base. nih.gov
This pathway is versatile, utilizing precursors such as α,β-dihalogenated esters or α-halo-α,β-unsaturated esters (halogenated olefins). nih.govmdpi.com For example, reacting α,β-dibromoesters with primary amines leads to the formation of the aziridine ring. nih.govrsc.org A notable application is the asymmetric synthesis of alkyl 1-alkylaziridine-2-carboxylates from alkyl α,β-dibromopropionates and chiral benzylamines. rsc.org This method is also employed in the synthesis of the N-(1-phenylethyl)aziridine-2-carboxylate chirons mentioned previously. beilstein-journals.org
Base-Promoted Cyclization of Activated Aminoalcohols
The base-promoted cyclization of activated aminoalcohols is another key strategy for forming the aziridine ring. nih.govnih.gov This method involves a precursor molecule that contains both an amino group and a hydroxyl group in a 1,2-relationship. One of these functional groups is activated to facilitate an intramolecular nucleophilic substitution. nih.govorganic-chemistry.org
Commonly, the hydroxyl group of a β-amino alcohol is activated by converting it into a better leaving group, such as a mesylate or tosylate. nih.gov Subsequent treatment with a base, such as potassium hydroxide (B78521) or potassium carbonate, induces cyclization to the aziridine. nih.govorganic-chemistry.org This approach can be performed as a one-pot procedure where, for example, a 2-amino alcohol is treated with a sulfonyl chloride and then cyclized in situ with a base. organic-chemistry.org Alternatively, α-amino-β-halo-esters, derived from precursors like cinnamates, can undergo cyclization under mild basic conditions to yield aziridines without racemization. nih.gov
Table 3: Conditions for Base-Promoted Cyclization of Amino Alcohols nih.govorganic-chemistry.org
| Substrate Type | Activating Reagent | Base | Key Feature |
|---|---|---|---|
| β-Amino alcohol | Mesyl chloride (MsCl) or Tosyl chloride (TsCl) | Potassium hydroxide or Potassium carbonate | Activation of hydroxyl group |
| α-Amino-β-halo-ester | (Pre-halogenated) | Potassium carbonate | Mild conditions, no racemization |
Oxidative Cyclization of β-Dicarbonyls
Oxidative cyclization of β-dicarbonyl compounds provides a modern route to highly functionalized heterocyclic systems, which can include aziridine precursors or related structures. nih.govmdpi.com This method often proceeds through a radical-mediated pathway. tandfonline.com
In a representative system, a β-dicarbonyl compound, such as an amidomalonate unit attached to a larger scaffold, undergoes oxidative cyclization. tandfonline.com Reagent systems like manganese(III) acetate (B1210297) (Mn(OAc)₃) in the presence of a co-oxidant like copper(II) triflate (Cu(OTf)₂) are used to initiate the reaction. tandfonline.com The process begins with the oxidative generation of a radical from the β-dicarbonyl substrate. This radical then undergoes an intramolecular cyclization, which can be followed by further oxidation and coupling steps to yield complex polycyclic products. tandfonline.com While often used for more complex targets, the core principle of cyclizing a β-dicarbonyl derivative offers a pathway to constructing rings adjacent to a carbonyl group. tandfonline.comacs.org
Synthesis of Specific this compound Derivatives
A series of sulphonamides of this compound (Az-COOH) ester and amide analogues have been synthesized and identified as potent inhibitors of protein disulphide isomerase (PDI). researchgate.netnih.govtandfonline.com These compounds have shown effective in vitro inhibitory properties for PDIA1, with weaker effects on PDIA3, at concentrations ranging from low micromolar to low nanomolar. researchgate.netnih.govtandfonline.com The synthesis of N-tosylated aziridine compounds can also be achieved by oxidizing the corresponding N-sulfinyl-aziridine, which is a particularly advantageous route as these sulfonyl compounds are otherwise difficult to prepare. google.com
Table 2: Examples of Synthesized Sulphonamides of this compound Derivatives
| Compound Type | Investigated Activity |
|---|---|
| Aromatic sulphonamides of Az-COOH ester analogues | PDIA1 and PDIA3 inhibitors nih.govtandfonline.comresearchgate.net |
| Aromatic sulphonamides of Az-COOH amide analogues | PDIA1 and PDIA3 inhibitors nih.govtandfonline.comresearchgate.net |
Studies involving nuclear magnetic resonance (NMR) spectroscopy on complexes of these inhibitors with recombinant human PDIA1a have revealed that the covalent binding involves specific cysteine residues of the enzyme. nih.govtandfonline.comresearchgate.net These findings highlight sulphonamides of Az-COOH derivatives as promising candidates for further development. nih.govtandfonline.com
Acyl derivatives of this compound have been synthesized and evaluated for their biological activity. researchgate.net A general and mild method for preparing N-acyl aziridines involves the conversion of a wide range of carboxylic acids into their acyl imidazolides, followed by the addition of an aziridine, which rapidly gives the corresponding N-acyl aziridine in quantitative yield. cdnsciencepub.com This method is applicable even to sterically hindered carboxylic acids. cdnsciencepub.com These acyl derivatives have been found to be weak to moderately active inhibitors of PDIA1. researchgate.net The reaction of esters and amides of this compound with chlorocarbonic acid esters and amides, isocyanates, and isothiocyanates yields the corresponding esters and amides of aziridine-1,2-dicarboxylic acid. researchgate.net
3-Arylated this compound Derivatives
The synthesis of 3-arylated this compound derivatives is a significant area of research due to the potential of these compounds in medicinal chemistry, where they can serve as building blocks for more complex molecules. mdpi.comnih.gov Aziridination reactions, which involve the formation of the three-membered ring, are a primary tool for creating these structures. mdpi.comresearchgate.net
A prominent and well-explored method is the Wulff-type catalytic aziridination (AZ reaction). mdpi.comuni.lu This approach utilizes diazo compounds as carbene sources that react with imines in the presence of various catalytic systems. mdpi.comuni.lu The use of chiral boron-based complex catalysts derived from ligands like (S)-VANOL and (S)-VAPOL has been successful in producing 3-arylated aziridinyl ketones with high enantioselectivity (85–99% ee). mdpi.com
Another key strategy is the aza-Darzen reaction, which involves the reaction of an imine with an α-haloester. The use of chiral sulfinyl imines, such as tert-butane sulfinyl aldimines, can lead to trisubstituted 3-aryl aziridine-2-carboxylates with excellent diastereoselectivity (>98% de) and good chemical yields (>60%). mdpi.com
Sulfur ylides provide another route to these derivatives. mdpi.com For instance, 3-arylated N-diphenylphosphinoyl aziridine-2-carboxamides can be synthesized from amide sulfonium (B1226848) salts. mdpi.com Similarly, chiral 3-aryl spiro-aziridine oxindoles have been prepared from the corresponding imines using ylides generated from sulfonium salts, achieving high diastereomeric ratios (dr > 99:1). mdpi.com
Beyond direct aziridination, alternative methods include the cyclization of open-chain precursors. nih.gov The Gabriel-Cromwell cyclization of halogenated substrates with amines and the Baldwin rearrangement of 4-isoxazolines represent other viable, though less common, pathways to these target molecules. nih.gov An enantioselective formal synthesis of (−)-podophyllotoxin has been achieved using a (2S,3R)-3-arylaziridine-2-carboxylate prepared via a guanidinium (B1211019) ylide mediated asymmetric aziridination. acs.org
Table 1: Synthetic Approaches to 3-Arylated this compound Derivatives
| Method | Substrates | Reagents/Catalysts | Key Features | Citations |
|---|---|---|---|---|
| Wulff-type AZ Reaction | Imines, Diazo compounds | (S)-VANOL or (S)-VAPOL derived boron complexes | Catalytic, high stereoselectivity for cis/trans products. | mdpi.comuni.lu |
| Aza-Darzen Reaction | Chiral imines (e.g., tert-butane sulfinyl aldimines), 2-bromoesters | Base | High diastereoselectivity (>98% de). | mdpi.com |
| Sulfur Ylide Aziridination | Imines, Sulfonium salts | Base (e.g., NaH) | Synthesizes N-protected derivatives and spiro-compounds with high diastereoselectivity. | mdpi.com |
| Guanidinium Ylide Aziridination | Aldehydes | Chiral guanidinium source | Asymmetric synthesis route. | acs.org |
| Non-Aziridination Routes | Halogenated substrates, 4-isoxazolines | Amines (for cyclization) | Includes Gabriel-Cromwell cyclization and Baldwin rearrangement. | nih.gov |
α-Trifluoromethylated this compound (α-TfmAzy)
The introduction of a trifluoromethyl (CF₃) group into amino acids can significantly alter their biological properties. ugent.be α-Trifluoromethylated this compound (α-TfmAzy) is a highly constrained fluorinated amino acid whose synthesis presents unique challenges. acs.orgnih.gov
An alternative synthetic strategy involves the intramolecular cyclization of an enantiopure α-trifluoromethyl serine derivative. acs.orgacademie-sciences.fr In this pathway, the α-Tfm-serine is first protected with a benzyl group before the ring-closing reaction is initiated. acs.org This approach avoids the use of carbamoyl (B1232498) or tosyl protecting groups, which are unsuitable as they can lead to the opening of the trifluoromethyl-aziridine ring under acidic conditions. acs.org Other methods for producing trifluoromethylated aziridines include a copper(I)-promoted intramolecular cyclization of β-keto trifluoromethyl amines, which yields products with excellent trans-selectivity (>99:1). rsc.org
| Copper-Promoted Cyclization | β-keto trifluoromethyl amines | Intramolecular cyclization with Cu(I) complex | Good yields, >99:1 trans:cis ratio | rsc.org |
Reaction Mechanisms and Chemical Transformations in Organic Synthesis
Nucleophilic Ring-Opening Reactions
The ring-opening of aziridine-2-carboxylic acid derivatives with nucleophiles is a cornerstone of their application in organic chemistry. This process allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse and complex amino acid structures. The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the aziridine (B145994) ring, leading to inversion of stereochemistry at the center of attack.
The outcome of the nucleophilic ring-opening reaction is highly dependent on the regioselectivity (which carbon is attacked) and stereoselectivity (the spatial arrangement of the resulting product). These factors are influenced by a combination of electronic and steric effects within the aziridine substrate and the nature of the incoming nucleophile.
The reactivity of the aziridine ring is significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom. nih.govnih.gov These "activating groups" increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Common activating groups include sulfonyl groups (e.g., tosyl, nosyl), carbamate (B1207046) groups (e.g., Boc, Cbz), and acyl groups.
The nature of the N-activating group can also influence the regioselectivity of the ring-opening. For instance, in the reaction of activated aziridine-2-carboxylates with fluoride (B91410), both Boc- and Cbz-activated derivatives lead to exclusive attack at the C2 position, yielding α-fluoro-β-alanine derivatives. nih.gov In contrast, the outcome with sulfonyl-activated aziridines can be more varied.
Table 1: Influence of N-Activating Group on the Regioselective Ring-Opening of Methyl Aziridine-2-carboxylate (B8329488) with [¹⁸F]Fluoride nih.gov
| N-Activating Group | Nucleophilic Attack Position | Product |
| Boc (tert-butyloxycarbonyl) | C2 (exclusive) | α-[¹⁸F]fluoro-β-alanine derivative |
| Cbz (carboxybenzyl) | C2 (exclusive) | α-[¹⁸F]fluoro-β-alanine derivative |
| Tosyl (p-toluenesulfonyl) | - | No identifiable product after deprotection |
| Nosyl (p-nitrobenzenesulfonyl) | - | Not reported |
It is important to note that while sulfonyl groups are effective at activating the aziridine ring, they can sometimes lead to complex reaction mixtures or instability of the final products, as observed in the case of the tosyl-activated aziridine with fluoride. nih.gov
The presence of substituents on the aziridine ring introduces steric factors that can influence the site of nucleophilic attack. Generally, nucleophiles tend to attack the less sterically hindered carbon atom. In the case of this compound derivatives, the carboxylic acid or ester group at the C2 position presents a degree of steric bulk.
When considering the regioselectivity of ring-opening, the interplay between electronic and steric effects is crucial. While the electron-withdrawing nature of the carboxylate group at C2 electronically favors attack at this position, steric hindrance from this group can direct the nucleophile to the C3 position. The outcome often depends on the size of the nucleophile and the specific reaction conditions. For example, in reactions of 2-alkyl aziridines, there is a marked preference for cleavage of the less hindered C-N bond at the C3 position. researchgate.net
The competition between nucleophilic attack at the C2 and C3 positions is a key determinant of the final product structure. As a general trend, heteroatom nucleophiles often favor attack at the C3 position of N-activated aziridine-2-carboxylates, leading to the formation of α-amino acid derivatives. clockss.org Conversely, certain carbon nucleophiles may exhibit different regioselectivities.
The regioselectivity is a result of a delicate balance between:
Electronic Effects: The electron-withdrawing carboxylate group at C2 makes this carbon more electrophilic and can stabilize a partial negative charge in the transition state. This effect promotes attack at C2.
Steric Effects: The substituent at C2 can sterically hinder the approach of the nucleophile, favoring attack at the less substituted C3 position.
A study on the ring-opening of a 2-(γ-ketoalkyl) aziridine derivative with water in the presence of trifluoroacetic acid resulted in nucleophilic attack at the C2 position. frontiersin.orgnih.govnih.gov However, when the substituent at C2 was a γ-silylated hydroxyalkyl group, the attack occurred at the unsubstituted C3 position. frontiersin.orgnih.govnih.gov This highlights the subtle influence of substituents at the 2-position on the regiochemical outcome.
Table 2: Regioselectivity of Nucleophilic Ring Opening of 2-Substituted Aziridines frontiersin.orgnih.govnih.gov
| C2-Substituent | Nucleophile | Acid Catalyst | Site of Attack |
| γ-ketoalkyl | H₂O | CF₃COOH | C2 |
| γ-silylated hydroxyalkyl | Acetate (B1210297) | Acetic Acid | C3 |
The versatility of this compound is further demonstrated by its reactions with a variety of nucleophiles, each leading to unique and valuable products.
The reaction of this compound with thiols, particularly the thiol group of the amino acid cysteine, is of significant interest in the context of bioorganic and medicinal chemistry. The soft nature of the thiol nucleophile makes it highly effective in opening the aziridine ring. This reaction is generally regioselective, with the thiol attacking the less sterically hindered C3 position of the aziridine ring.
This reactivity has been exploited in the design of irreversible inhibitors of cysteine proteases. The aziridine ring acts as a latent electrophile that, upon positioning in the enzyme's active site, reacts with the catalytic cysteine residue to form a covalent bond, thereby inactivating the enzyme. The reaction is highly specific for the thiol group of cysteine, with no alkylation of other nucleophilic residues like histidine being observed under similar conditions.
Reactions with Specific Nucleophiles
Fluoride ([¹⁸F]Fluoride)
The ring-opening of activated aziridine-2-carboxylates with fluoride, particularly the radioisotope fluorine-18 (B77423) ([¹⁸F]F⁻), is a significant reaction for the synthesis of radiolabeled amino acids for positron emission tomography (PET). The regioselectivity of this reaction is a key aspect, with studies showing that the nucleophilic attack of [¹⁸F]fluoride on activated aziridine-2-carboxylates occurs exclusively at the α-carbon (C2). This leads to the formation of α-[¹⁸F]fluoro-β-alanine derivatives after subsequent deprotection steps. bioorg.org
The activation of the aziridine nitrogen with an electron-withdrawing group is crucial for this transformation. The choice of the activating group can influence the reaction conditions and yields. The observed regioselectivity, with the fluoride attacking the more substituted carbon, is attributed to electronic effects imparted by the carboxylic ester substituent at the C2 position. bioorg.org This outcome is in contrast to some reports of ring-opening with other fluorine sources where attack at the unsubstituted β-carbon is observed. bioorg.org
Table 1: Regioselectivity of [¹⁸F]Fluoride Ring-Opening of Activated Aziridine-2-carboxylates
| Aziridine Derivative | Activating Group | Site of [¹⁸F]Fluoride Attack | Product after Deprotection |
|---|
N- and O-Nucleophiles
The reaction of this compound derivatives with nitrogen and oxygen nucleophiles is a common strategy for the synthesis of various amino acid derivatives. The regioselectivity of the ring-opening is dependent on the nature of the aziridine (activated vs. non-activated) and the nucleophile. Generally, for N-activated aziridine-2-carboxylates, heteroatom nucleophiles preferentially attack the β-carbon (C3), leading to the formation of α-amino acid derivatives. rsc.org
The scope of O-nucleophiles includes alcohols and even carbohydrate-derived hemiacetals. The ring-opening with carbohydrate C1-O-nucleophiles has been utilized for the stereoselective preparation of O-glycosyl serine conjugates. mdpi.comresearchgate.net This process can be promoted by Lewis acids such as BF₃·OEt₂. mdpi.com Similarly, a range of nitrogen nucleophiles can be employed for the synthesis of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. nih.govdntb.gov.ua
Hydrazine (B178648) and Alkylhydrazines
Information specifically detailing the ring-opening reaction of this compound with hydrazine and alkylhydrazines is not extensively covered in readily available literature. In general, the reaction of carboxylic acids with hydrazine leads to the formation of acid hydrazides. nih.gov However, the interaction with the strained aziridine ring introduces complexities, including the potential for competing nucleophilic attack at the carbonyl carbon versus the aziridine carbons.
Acetonitrile (Lewis Acid Catalyzed)
The Lewis acid-catalyzed reaction of aziridine-2-carboxylic esters with nitriles, such as acetonitrile, can lead to ring expansion products. This transformation is particularly useful for the synthesis of imidazolines. ru.nl The reaction is believed to proceed through the activation of the aziridine by the Lewis acid, followed by nucleophilic attack of the nitrile nitrogen and subsequent cyclization. The choice of Lewis acid is critical for the success of this reaction.
Formation of β-Functionalized α-Amino Acid Derivatives
A primary application of the ring-opening of this compound is the synthesis of β-functionalized α-amino acid derivatives. This is typically achieved through the regioselective attack of a nucleophile at the C3 position of the aziridine ring. osti.gov This approach provides a versatile route to a wide range of modified amino acids that are valuable in medicinal chemistry and peptide science.
For instance, the reaction of N-activated aziridine-2-carboxylic acids with carbon nucleophiles, such as higher-order cuprates, can yield homochiral α-amino acids. nih.gov The regioselectivity of this reaction can be influenced by the steric hindrance at the C3 position. nih.gov
Application in Azaheterocycle Synthesis (e.g., Pyrrolidines, Piperidines)
This compound derivatives serve as valuable precursors for the synthesis of larger azaheterocycles like pyrrolidines and piperidines. A notable example is the use of a D-glucose-derived aziridine carboxylate in the synthesis of polyhydroxylated piperidine (B6355638) and pyrrolidine (B122466) alkaloids. This synthesis involves a regioselective ring-opening of the aziridine, followed by a series of transformations to construct the five- or six-membered ring systems. These resulting azasugars have shown potential as glycosidase inhibitors.
Ring Expansion Reactions
Beyond ring-opening reactions, aziridine-2-carboxylates can undergo ring expansion to form larger heterocyclic systems. These reactions are often catalyzed and provide stereospecific routes to valuable compounds.
A significant ring expansion reaction is the Lewis acid-catalyzed cycloaddition with isocyanates to produce imidazolidin-2-ones. This reaction proceeds regio- and stereospecifically, allowing for the synthesis of enantiomerically pure 4-functionalized imidazolidin-2-ones. rsc.org The reaction is thought to be initiated by the formation of an aziridinium (B1262131) ion intermediate.
Furthermore, N-alkylaziridine-2-carboxylates can react with N-alkyl isocyanates, even in the absence of a catalyst, to yield imidazolidin-2-ones. Interestingly, when the N-alkyl group of the isocyanate is replaced with an N-phenyl group, the reaction can lead to the formation of oxazolidin-2-imines.
Table 2: Ring Expansion Products from Aziridine-2-carboxylates
| Reactant | Catalyst/Conditions | Product |
|---|---|---|
| Chiral aziridine-2-carboxylate and isocyanate | Lewis Acid | Enantiomerically pure 4-functionalized imidazolidin-2-one |
| N-Alkylaziridine-2-carboxylate and N-alkyl isocyanate | No catalyst | Imidazolidin-2-one |
Stereospecific Ring Expansion to Imidazolidin-2-ones with Isocyanates
A notable transformation of aziridine-2-carboxylates is their stereospecific ring expansion into 4-functionalized imidazolidin-2-ones through a Lewis acid-catalyzed cycloaddition reaction with isocyanates. bioorg.orgrsc.org This reaction serves as a facile and asymmetric pathway to these valuable heterocyclic systems, which are utilized as chiral synthons and auxiliaries in asymmetric synthesis. bioorg.org
The reaction proceeds with high regio- and stereospecificity, yielding enantiomerically pure imidazolidin-2-ones in high yields. bioorg.orgrsc.org A key feature of this transformation is the retention of configuration at the C-2 position of the starting aziridine-2-carboxylate. bioorg.org This stereochemical fidelity ensures that the absolute configuration of the C-2 carbon on the aziridine ring dictates the absolute configuration at the C-4 position of the resulting imidazolidin-2-one. bioorg.org
| Starting Material | Reagent | Catalyst | Product | Key Feature |
| Chiral Aziridine-2-carboxylate | Isocyanate | Lewis Acid | Enantiomerically pure 4-functionalized Imidazolidin-2-one | Retention of configuration at C-2 |
This table summarizes the stereospecific ring expansion of aziridine-2-carboxylates.
Formation of Oxazolidin-2-ones
Enantiomerically pure 5-functionalized oxazolidin-2-ones can be efficiently prepared from chiral aziridines bearing an electron-withdrawing group at the C-2 position, such as in this compound esters. bioorg.org This transformation occurs via a one-pot process involving a regioselective ring-opening of the aziridine followed by an intramolecular cyclization. bioorg.org
The proposed mechanism is initiated by the acylation of the aziridine nitrogen, which forms an activated aziridinium ion intermediate. bioorg.org This is followed by an intramolecular attack, leading to the formation of the five-membered oxazolidinone ring. bioorg.org Similar to the formation of imidazolidinones, this reaction is stereospecific, proceeding with retention of the configuration at the C-2 center of the aziridine, which translates to the C-5 position of the oxazolidinone product. bioorg.org This method provides a significant advantage over traditional syntheses of oxazolidinones that often require toxic reagents like phosgene (B1210022) or isocyanates. bioorg.org
| Starting Material | Reagent | Intermediate | Product | Stereochemistry |
| Enantiomerically pure this compound ethyl ester | Methyl chloroformate | Aziridinium ion | 2-Oxazolidinone-5-carboxylic acid ethyl ester | Retention of configuration |
This table outlines the formation of oxazolidin-2-ones from this compound derivatives.
Peptide Modification and Conjugation Chemistry
The unique electrophilic nature of the this compound residue makes it a powerful tool for the site-selective modification of peptides. nih.govresearchgate.net Its incorporation into peptide chains allows for subsequent conjugation with various nucleophiles, enabling the synthesis of complex and functionally diverse biomolecules.
Site-Selective Conjugation with Thiol Nucleophiles
The aziridine ring within a peptide is highly susceptible to nucleophilic attack by thiols, providing a robust method for site-selective conjugation. nih.govresearchgate.netnih.gov This reaction is a highly regioselective, base-promoted aziridine ring-opening process that can be performed both in solution and on a solid support. nih.gov The thiol selectively attacks one of the carbons of the aziridine ring, leading to a stable thioether linkage. bachem.comaxispharm.com
This methodology has been successfully used to conjugate a variety of thiol-containing molecules to peptides, including biochemical tags, farnesyl thiol, and anomeric carbohydrate thiols. nih.govresearchgate.net The reactivity of the aziridine moiety toward thiols is notably high, even more so than commonly used reagents like N-ethylmaleimide, making it an excellent reactive unit for specific applications such as the development of irreversible inhibitors for cysteine proteinases. nih.gov This approach, particularly when combined with native chemical ligation, offers a convergent and efficient route to complex molecules like thioglycoconjugates. nih.govresearchgate.net
Solid-Phase Peptide Synthesis Incorporating Aziridine Residues
The successful incorporation of this compound into peptides using standard synthesis protocols has been a key development. nih.govresearchgate.net Methodologies utilizing Fmoc-aziridine-2-carboxylic acid (FmocAzyOH) in multistep Fmoc-based solid-phase peptide synthesis (SPPS) have been established. nih.govaltabioscience.com These methods demonstrate that the aziridine moiety is stable and tolerated throughout the iterative steps of peptide elongation, allowing for the rapid and efficient generation of peptides containing this unique residue. nih.govnih.gov
While the synthesis of fully protected peptides containing this compound is generally straightforward and high-yielding, challenges can arise during the final deprotection steps, particularly for peptides with an N-terminal aziridine residue. doaj.orgsemanticscholar.orgnih.gov Nevertheless, the ability to incorporate this reactive amino acid via SPPS has significantly expanded the toolbox for creating modified peptides. nih.govresearchgate.net
Incorporation into Peptides for Modified Properties
Introducing this compound into a peptide sequence imparts modified chemical and biological properties. nih.gov The aziridine ring functions as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues in biological targets. semanticscholar.org This feature has been exploited in the design of irreversible enzyme inhibitors, particularly for cysteine proteinases, where the thiol side chain of cysteine attacks the aziridine ring. nih.govsemanticscholar.org
The presence of the aziridine moiety is also a characteristic of several bioactive natural products known to possess antibacterial and antitumor activities. nih.gov Consequently, incorporating this residue into synthetic peptides is a strategy for developing new therapeutic agents. cancer.gov Furthermore, the ability to use the aziridine as a handle for site-selective conjugation allows for the attachment of moieties like carbohydrates and lipids. acs.org These post-translational modifications are crucial determinants of protein structure and function, and their controlled installation on synthetic peptides enables detailed studies of their biological roles. acs.org Peptides incorporating this compound are therefore valuable as chemical biology tools, potential covalent modifiers, and biomarkers. doaj.orgnih.gov
Biological Activities and Pharmacological Investigations
Anticancer and Antithrombotic Activity
Anti-Angiogenic Effects of Arylated Derivatives
The development of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Consequently, inhibiting this process is a key strategy in cancer therapy. Certain arylated derivatives of aziridine-2-carboxylic acid have shown potential as anti-angiogenic agents. nih.govnih.gov The structural similarity of 3-arylated this compound derivatives to compounds like p-coumaric acid, which is known for its anti-angiogenic effects, suggests their potential in this area. acs.orgmdpi.com
A notable example is the C(2)-monosubstituted aziridine (B145994) – aryl-1,2,3-triazole conjugate known as JaZ-30. Research has demonstrated that JaZ-30 inhibits the secretion of Vascular Endothelial Growth Factor (VEGF) in melanoma cells. tandfonline.com VEGF is a critical signaling protein that stimulates the formation of new blood vessels. By reducing VEGF secretion, JaZ-30 effectively inhibits angiogenesis, a key process in cancer development. tandfonline.com This inhibition was observed in studies using the human umbilical vein endothelial cell line (HUVEC-2) on Matrigel. tandfonline.com The anti-angiogenic properties of these arylated derivatives highlight a promising avenue for the development of new anti-cancer drugs. nih.gov
Immunostimulating Activity (e.g., Leakadine)
Derivatives of this compound have been investigated for their ability to modulate the immune system. Compounds such as Leakadine (the amide of this compound), Imexon (B1684660), and Azimexon have been identified as potential anti-cancer immunomodulators. mdpi.comnih.gov
Pharmacological studies on various aziridine derivatives have revealed their capacity to influence immunological reactions. While some derivatives show a suppressive effect on certain immune responses, others have demonstrated a stimulatory effect, such as increasing the levels of circulating IgG antibodies and enhancing the Graft-versus-Host (GvH) reaction. nih.gov The proposed mechanism for these immunomodulatory effects involves interference with the activity of suppressor T-cells (Ts cells) and other mediators of the immune response. nih.gov
Studies on Leakadine (aziridine-2-carboxamide) suggest that its antitumor and immunostimulating activities may be linked to its reactivity with S-nucleophiles, which occurs at a significantly higher rate than with N- or O-nucleophiles. researchgate.net This high reactivity towards thiol groups suggests that Leakadine's biological effects could be associated with the inhibition of extracellular cysteine proteases in cancer cells. researchgate.net
Antibacterial and Antiviral Potential
The aziridine ring is a key feature in several natural and synthetic compounds with significant antimicrobial properties. nih.govnih.gov The search for new antiviral and antibacterial drugs remains a critical area of medicinal chemistry, and derivatives of this compound are considered attractive candidates. mdpi.comnih.gov
Activity against Gram-Positive and Gram-Negative Bacteria
Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity. nih.gov Research has shown that various aziridine-containing compounds are effective against both Gram-positive and Gram-negative bacteria. For instance, the methyl ester of azirinomycin exhibits broad-spectrum antibiotic activity in vitro. nih.gov Similarly, other synthetic aziridine derivatives have shown promising results against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting they could be developed into new antimicrobial agents.
Azirinomycin and Ficellomycin Analogs
Several naturally occurring antibiotics are based on the aziridine structure.
Azirinomycin , or 3-methyl-2H-azirine-2-carboxylic acid, is an antibiotic that shows the most potent activity against Staphylococcus aureus. It is also effective against other Gram-positive bacteria such as Streptococcus faecalis and Bacillus subtilis, as well as the Gram-negative bacterium Proteus vulgaris. nih.gov
Ficellomycin is another aziridine antibiotic, produced by the bacterium Streptomyces ficellus. It displays high in vitro activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA). nih.govresearchgate.net The mechanism of action for Ficellomycin is unique; it impairs the semiconservative replication of DNA by causing the formation of deficient DNA fragments that cannot be integrated into the complete bacterial chromosome. nih.gov
The potent and, in some cases, unique mechanisms of action of these natural aziridine analogs make them important lead compounds in the development of new antibiotics. nih.gov
Enzyme Inhibition Studies
The high reactivity of the strained aziridine ring makes its derivatives effective alkylating agents, capable of forming covalent bonds with biological nucleophiles, such as the thiol group of cysteine residues in enzymes. tandfonline.com This property has been exploited in the design of specific enzyme inhibitors.
Cysteine Proteinase Inhibition
This compound and its derivatives have been extensively studied as irreversible inhibitors of cysteine proteinases. nih.gov The aziridine ring is susceptible to nucleophilic attack and opening by the thiol group of the active site cysteine residue in these enzymes, leading to their inactivation. nih.govnih.gov This targeted alkylation is a key mechanism for their inhibitory effect. asm.org
Research has shown that this compound is a more reactive alkylating agent for the cysteine protease papain than other known inhibitors like N-ethylmaleimide or iodoacetic acid. nih.gov Peptides that incorporate aziridine-2,3-dicarboxylic acid have been synthesized and tested, proving to be specific and potent inhibitors of cysteine proteases such as papain and cathepsins B and L. nih.govacs.org The potency of these inhibitors can be significantly enhanced by adding electron-withdrawing substituents to the aziridine nitrogen, which facilitates the ring-opening reaction. nih.govacs.org For example, N-formylated aziridine derivatives are thousands of times more potent as inhibitors of cathepsin L than their unsubstituted counterparts. nih.gov The selective and often irreversible inhibition of cysteine proteases suggests that this compound derivatives are promising candidates for therapeutic applications where these enzymes are implicated. tandfonline.com
Interactive Data Table: Investigated Biological Activities
| Section | Activity | Key Compound(s) / Derivative Class | Investigated Effect / Mechanism |
| 4.2.3 | Anti-Angiogenic | Arylated Derivatives (e.g., JaZ-30) | Inhibition of VEGF secretion, leading to reduced new blood vessel formation. tandfonline.com |
| 4.2.4 | Immunostimulating | Leakadine (Aziridine-2-carboxamide) | Modulation of immune reactions, possibly via inhibition of cysteine proteases. nih.govresearchgate.net |
| 4.3.1 | Antibacterial | General Aziridine Derivatives | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. nih.gov |
| 4.3.2 | Antibacterial | Azirinomycin, Ficellomycin | Potent activity against Gram-positive bacteria; Ficellomycin impairs DNA replication. nih.govnih.gov |
| 4.4.1 | Enzyme Inhibition | This compound & derivatives | Irreversible inhibition of cysteine proteinases via nucleophilic ring-opening by active site thiol. nih.govnih.gov |
Selective Alkylation of Thiol Groups in Proteins
This compound and its derivatives are characterized by a strained three-membered ring, which makes them highly susceptible to ring-opening reactions when attacked by nucleophiles. This inherent reactivity is the basis for their ability to function as alkylating agents. A key aspect of their biological activity is the selective alkylation of thiol groups, particularly those found in the cysteine residues of proteins. tandfonline.comnih.gov This reaction is reported to be highly specific, especially at slightly alkaline pH values. tandfonline.comnih.gov
The electrophilic nature of the aziridine ring is enhanced by the adjacent carboxylic acid group, making it an "activated" aziridine. tandfonline.comnih.gov This activation results in a remarkable reactivity towards the thiol groups of cysteines, which is substantially greater than that of other common thiol-modifying reagents. tandfonline.comnih.govnih.gov For instance, in a study involving the cysteine proteinase papain, this compound demonstrated significantly higher reactivity than agents like N-ethylmaleimide, chloroacetic acid, or alpha-iodopropionic acid. nih.gov This high degree of reactivity and specificity has led to its investigation as a tool for creating irreversible inhibitors of cysteine proteases. tandfonline.comnih.govnih.gov Furthermore, research has shown that while it readily alkylates cysteine, it does not affect histidine residues under similar conditions, underscoring its selectivity. nih.gov This property is crucial for designing specific inhibitors and chemical probes for proteins.
Derivatives of this compound have been developed as potent inhibitors for protein disulphide isomerases (PDIs), enzymes that contain reactive cysteine residues in their active sites. tandfonline.comnih.gov Studies have confirmed that these inhibitors form covalent bonds with the cysteine residues (C53 and C56) within the PDIA1 enzyme's active site. tandfonline.comnih.gov
| Reagent | Target Enzyme/Protein | Reactivity Comparison |
| This compound | Papain (Cysteine Protease) | Remarkably more reactive than N-ethylmaleimide, alpha-iodopropionic acid, or chloroacetic acid. nih.gov |
| This compound derivatives | Protein Disulphide Isomerase (PDIA1) | Effective inhibitors in low micromolar to low nanomolar concentrations, forming covalent bonds. tandfonline.comnih.gov |
| Aziridine-2-carboxamide | Cysteine | Selectively alkylates the thiol group in aqueous solutions. tandfonline.comnih.gov |
Biological Relevance as Amino Acid Analogues
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins. It is considered an amino acid analogue due to its structural features, which mimic naturally occurring amino acids. ru.nl Specifically, it has been described as an imino analogue of proline and a rigid surrogate for D-alanine due to its constrained cyclic structure and electrophilic character. nih.govsemanticscholar.org This mimicry allows it to be recognized and sometimes incorporated by biological systems, leading to a range of functional outcomes.
Structural Similarity to Serine
A significant structural relationship exists between this compound and the amino acid serine. This connection is evident from synthetic chemistry, where derivatives of the aziridine can be synthesized from serine. ru.nl More directly, research has demonstrated the feasibility of opening the ring of aziridine-2-carboxamides with carbohydrate nucleophiles to stereoselectively prepare O-glycosyl serine conjugates. nih.gov This synthetic pathway, which transforms an aziridine-based precursor into a serine derivative, highlights their close structural and chemical relationship. nih.gov This allows the aziridine moiety to serve as a masked or reactive form of a serine-like residue in chemical biology applications.
Incorporation into Peptides to Modify Properties
The unique structure of this compound makes it a valuable building block for modifying peptides to alter their properties. Methodologies have been developed for its efficient incorporation into peptide chains using techniques like multistep Fmoc solid-phase peptide synthesis (SPPS). nih.govnih.govresearchgate.net
| Method | Application | Outcome |
| Fmoc Solid-Phase Peptide Synthesis (SPPS) | Incorporation of this compound (Azy) into peptide chains. nih.govnih.gov | Rapid generation of peptides containing the Azy residue. nih.govnih.gov |
| Site-Selective Conjugation | Reaction of the incorporated Azy residue with various thiol nucleophiles. nih.govnih.govresearchgate.net | Creation of modified peptides, including complex thioglycoconjugates, with high regioselectivity. nih.govnih.gov |
| Nucleophilic Ring-Opening | Cleavage of the aziridine ring within the peptide backbone. rsc.org | Decreased backbone rigidity and modulation of peptide conformation. rsc.org |
Potential as Covalent Modifiers and Biomarkers
The inherent electrophilicity of the aziridine ring allows it to act as an effective covalent modifier of biomolecules. semanticscholar.orgresearchgate.netnih.gov When incorporated into dipeptides, for example, molecules containing (2R)-aziridine-2-carboxylic acid show potential for forming stable, covalent bonds with nucleophilic targets in a biological system. semanticscholar.orgresearchgate.netnih.govdlib.siuni-lj.si This "warhead" capacity is a key feature in the design of irreversible inhibitors and other functional probes. semanticscholar.org
This ability to covalently label specific biomolecules also underlies its potential use as a biomarker. semanticscholar.orgresearchgate.netnih.gov By designing aziridine-containing molecules that target specific enzymes or proteins, their reaction can serve as a detectable event, signaling the presence or activity of that target. semanticscholar.orgresearchgate.netnih.govdlib.siuni-lj.si Therefore, these molecules are considered valuable building blocks in chemical biology for developing tools to study biological processes. semanticscholar.orgresearchgate.net
Computational and Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the binding interactions of aziridine-2-carboxylic acid derivatives with biological macromolecules. Studies have successfully used NMR to characterize the covalent binding of these compounds to proteins.
In one study, complexes of uniformly labeled ¹⁵N- and ¹⁵N,¹³C-recombinant human protein disulfide isomerase A1 (PDIA1a) with two different PDIA1 inhibitors derived from this compound were investigated. nih.govnih.gov The NMR analysis revealed that specific cysteine residues, namely C53 and C56, within the PDIA1 enzyme were the sites of covalent attachment. nih.govnih.gov This was determined by monitoring the chemical shift perturbations in the NMR spectra of the protein upon binding of the inhibitors. nih.gov The presence of the aziridine (B145994) ring in the synthesized compounds was confirmed by characteristic proton resonances in their ¹H NMR spectra. nih.govtandfonline.com Specifically, the aziridine ring protons (2-H and 3-H) appeared as doublets of doublets with coupling constants indicative of the three-membered ring structure. nih.govtandfonline.com
Additionally, ¹H NMR has been utilized in the enantiodiscrimination of racemic carboxylic acids using optically pure aziridin-2-yl methanols as chiral solvating agents (CSAs). nih.govacs.org The formation of diastereomeric complexes between the CSA and the enantiomers of the carboxylic acid leads to separate signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess. acs.org
Table 1: Representative ¹H NMR Chemical Shifts for Aziridine Ring Protons in this compound Derivatives nih.govtandfonline.com
| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) |
| 2-H | 2.35–2.81 | dd | 4.1–4.4 and 6.8–7.7 |
| 3-H | 2.35–2.95 | dd | 4.1–4.4 and 6.8–7.7 |
Note: The specific chemical shifts and coupling constants can vary depending on the substituents on the aziridine ring and the solvent used.
Calculations of Charge Value and Distribution in Aziridine Ring System
Computational methods have been employed to calculate the charge distribution within the aziridine ring system, providing insights into its reactivity. The high ring strain and the electronegativity of the nitrogen atom create a unique electronic environment.
Ab initio molecular charge density calculations at the MP2 level have been performed on substituted aziridines. researchgate.net These studies analyze the topology of the Laplacian of the charge density to understand the electric field gradient at the nitrogen nucleus. researchgate.net The results indicate that the charge distribution is significantly influenced by the nature of the substituent on the nitrogen atom. researchgate.net For instance, in a study comparing aziridinium (B1262131) ions, the difference in charges on the two carbon atoms of the aziridine ring was calculated to be different depending on the substituents, which can influence the regioselectivity of ring-opening reactions. bioorg.org
Theoretical calculations using Density Functional Theory (DFT) have also been used to analyze the reactivity and regioselectivity of ring-opening reactions in 2-substituted non-activated aziridines. acs.org These calculations help in understanding how the electronic properties of the aziridine ring dictate the outcome of chemical transformations. Furthermore, computational studies have been performed to understand the hydrogen bonding interactions between aziridine and ammonia, using methods like B3LYP and quantum theory of atoms in molecules (QTAIM) to analyze ChelpG atomic charges. nih.gov These studies are crucial for understanding the stability and interactions of the aziridine ring. nih.gov
Calculations of charge value and distribution were also performed as part of a study on acyl derivatives of this compound as potential inhibitors of protein disulfide isomerase A1 (PDIA1). researchgate.net These computational analyses complement experimental findings and provide a deeper understanding of the molecule's electronic structure and reactivity.
Theoretical Studies on Reaction Pathways and Mechanisms
Theoretical and computational studies have been instrumental in elucidating the reaction pathways and mechanisms involving this compound and its derivatives. The high ring strain of approximately 27 kcal/mol makes aziridines susceptible to ring-opening reactions. acs.org
DFT calculations have been widely used to investigate the mechanisms of various reactions. For example, the palladium-catalyzed regioselective and stereospecific ring-opening cross-coupling of aziridines has been studied computationally. acs.org These studies have helped to identify the transition state structures and to understand the factors controlling the regioselectivity of the reaction. acs.org The calculations showed that the free energy barrier for the ring opening can determine the preferred reaction pathway. acs.org
The mechanism of aziridination reactions, which form the aziridine ring, has also been a subject of theoretical investigation. manchester.ac.uk Studies on Fe-catalyzed aziridination have shown a two-step mechanism where the formation of the first C-N bond is the rate-determining step and involves significant charge transfer in the transition state. manchester.ac.uk The electron affinity of the active iron-imido species was found to correlate with the reaction yield. manchester.ac.uk
Furthermore, computational studies have been used to rationalize the regioselectivity of ring-opening reactions of aziridines with different reagents. For instance, the opposite regioselectivity observed in the ring opening of 2-(cyanomethyl)aziridines with hydrogen bromide and benzyl (B1604629) bromide was investigated using computational methods that considered the role of solvation. bioorg.org DFT computations have also been employed to study the [3+3] ring expansion of bicyclic aziridines, suggesting the reaction proceeds through a vinyl aziridinium ylide intermediate. nih.gov These theoretical models provide valuable insights into the reaction mechanisms that are often difficult to obtain through experimental means alone. The instability of some aziridine-2-carboxylic acids has also been noted, although the specific decomposition pathways are not always fully elucidated. acs.org
Applications As Chiral Building Blocks in Complex Molecule Synthesis
Synthesis of Alkaloids, Sphingoids, and Ceramides
The utility of aziridine-2-carboxylic acid as a chiral precursor extends to the synthesis of various natural products, including alkaloids, sphingoids, and ceramides. In the synthesis of polyhydroxylated piperidine (B6355638) and pyrrolidine (B122466) alkaloids, a D-glucose-derived aziridine (B145994) carboxylate serves as a key intermediate. The synthesis proceeds through the conjugate addition of benzylamine (B48309) to an α,β-unsaturated ester followed by in situ intramolecular nucleophilic substitution to form the aziridine ring. Subsequent regioselective ring-opening of the aziridine with water as a nucleophile yields an α-hydroxy-β-aminoester, which is then elaborated into six- and five-membered azasugars, classes of alkaloids known for their glycosidase inhibitory activity.
Chiral aziridines are also pivotal in the synthesis of sphingosines, the backbone of sphingolipids. All four stereoisomers of sphingosines can be synthesized from a single chiral aziridine intermediate. researchgate.net Specifically, this compound derivatives have been employed in the asymmetric synthesis of D-erythro- and L-threo-sphingosine. This approach leverages the aziridine as a latent 1,2-amino alcohol, with the stereochemistry controlled by the configuration of the starting aziridine.
Furthermore, a linchpin synthesis of 6-hydroxyceramides, a class of lipids crucial for skin barrier function, has been developed using aziridine aldehydes derived from this compound. acs.org This methodology involves a chemoselective N-oxidation/Meisenheimer rearrangement to form a vinylaziridine scaffold. A subsequent Lewis acid-mediated ring-opening of the aziridine with a carboxylic acid nucleophile, followed by N–O bond cleavage, furnishes the target 6-hydroxyceramide. acs.org This modular strategy allows for the expedient synthesis of various natural and unnatural ceramide analogues. acs.org
Formation of Hydroxy Amino Acids and their Precursors
Aziridine-2-carboxylic acids are valuable precursors for the synthesis of non-proteinogenic amino acids, including hydroxy amino acids, which are components of many biologically active peptides. The formation of these amino acids is typically achieved through the regioselective nucleophilic ring-opening of the aziridine. The outcome of the reaction is largely dependent on the nature of the nucleophile and the substituents on the aziridine ring.
The ring-opening can occur at either the C2 (α-carbon) or C3 (β-carbon) position of the aziridine ring, leading to α- or β-amino acid derivatives, respectively. For instance, the reaction of N-protected aziridine-2-carboxylates with various nucleophiles can be controlled to favor attack at the C3 position, resulting in the formation of β-substituted α-amino acids. When water or an oxygen-containing nucleophile is used, this strategy provides a direct route to β-hydroxy-α-amino acids.
Conversely, reductive ring-opening of 3-substituted aziridine-2-carboxylates with reagents like samarium diiodide can be directed to proceed via C2-N bond cleavage to yield β-amino esters, which are precursors to α-hydroxy-β-amino acids. The selectivity between C-C and C-N bond cleavage is influenced by the nature of the N-substituent on the aziridine and the stereochemical relationship between the substituents at the C2 and C3 positions.
Intermediates in Total Synthesis of Natural Products (e.g., Dynobacin A, Mitomycinoids)
The synthetic utility of aziridine-2-carboxylates is prominently showcased in their role as key intermediates in the total synthesis of complex natural products. Enantioenriched aziridine-2-carboxylates are considered crucial synthetic intermediates in the total synthesis of Dynobacin A, a potent antibiotic. nih.gov
The aziridine ring is also a defining structural feature of the mitomycinoid family of antitumor agents, including Mitomycin C. rsc.org The potent biological activity of these compounds is attributed to the aziridine moiety, which participates in the alkylation of DNA. rsc.org Consequently, the construction of the tetracyclic core containing the aziridine ring is a critical aspect of the total synthesis of mitomycins. While synthetic strategies may not always commence with pre-formed this compound, the stereoselective formation of the aziridine ring is a pivotal step, often accomplished through intramolecular cyclization of an amino alcohol precursor.
Derivations for Drug Discovery (e.g., Formoterol, Tamsulosin)
Chiral aziridine-2-carboxylates serve as valuable starting materials in the synthesis of important pharmaceutical agents. An asymmetric formal synthesis of both (-)-Formoterol, a long-acting β2-agonist for the treatment of asthma, and (-)-Tamsulosin, an α1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia, has been developed starting from chiral (2R)-aziridine-2-carboxylate. researchgate.netresearchgate.net
This synthetic strategy hinges on the regio- and stereoselective ring-opening of an aziridin-2-yl-phenylmethanol derivative, which is obtained from the starting aziridine-2-carboxylate (B8329488). researchgate.netresearchgate.net The subsequent cyclization of the resulting amino alcohol to an enantiopure 4,5-disubstituted oxazolidin-2-one provides a key intermediate that can be further elaborated to furnish the final drug molecules. researchgate.netresearchgate.net This approach highlights the efficiency of using this compound as a chiral template to install the required stereocenters in these commercially significant drugs. google.com
Future Directions and Research Perspectives
Development of Isoform-Selective PDI Inhibitors
The protein disulfide isomerase (PDI) family, comprising over 20 members, plays a crucial role in protein folding and cellular homeostasis. Dysregulation of PDI activity is implicated in various diseases, including cancer and thrombosis, making it an attractive therapeutic target. Aziridine-2-carboxylic acid (Az-COOH) derivatives have been identified as potent PDI inhibitors. nih.govnih.gov Future research is geared towards developing inhibitors with high selectivity for specific PDI isoforms to minimize off-target effects and enhance therapeutic efficacy.
A significant breakthrough has been the synthesis of aromatic sulphonamides of Az-COOH esters and amides, which show potent inhibitory activity against PDIA1 and, to a lesser extent, PDIA3. nih.govresearchgate.net These compounds operate as irreversible inhibitors by forming covalent bonds with cysteine residues in the enzyme's active site. nih.gov Nuclear magnetic resonance (NMR) spectroscopy has confirmed that these inhibitors covalently bind to both C53 and C56 of the PDIA1a domain. nih.govresearchgate.net
The development of isoform-selective inhibitors hinges on exploiting subtle structural differences between PDI family members. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, modifying the substituents on the aromatic sulphonamide ring can modulate the inhibitory potency and selectivity. Acylated derivatives, such as benzoyl-aziridine-2-carboxylic acid, show moderate PDIA1 inhibition, which is attributed to a balanced charge distribution across the aziridine (B145994) ring.
| Compound Type | Target Isoform(s) | Potency (IC₅₀) | Key Findings | Reference(s) |
| Aromatic Sulphonamides of Az-COOH | PDIA1, PDIA3 | Low µM to nM | Effective in vitro inhibition of PDIA1 with weaker effects on PDIA3. Covalent binding to C53 and C56 of PDIA1. | nih.govresearchgate.net |
| Benzoyl-aziridine-2-carboxylic acid | PDIA1 | ~50 µM | Moderate inhibition due to balanced charge distribution. | |
| C-3353 (Aromatic N-sulphonamide) | PDIA1, PDIA17 | PDIA1 (low µM), PDIA17 (20.1 µM) | Shows inhibitory effect on PDIA1 and PDIA17, but not PDIA3. | nih.gov |
| C-3380, C-3389, C-3399 | PDIA1, PDIA3 | Low µM | Inhibit PDIA1 and PDIA3 but are not effective against PDIA17. | nih.gov |
This table summarizes the inhibitory activity of various this compound derivatives against different PDI isoforms.
Future efforts will likely focus on computational modeling and high-throughput screening to design and identify new derivatives with enhanced isoform specificity. rtu.lv The development of inhibitors that can distinguish between closely related PDI family members, such as PDIA1 and the cancer-related PDIA17, is a key objective for creating more targeted anti-cancer therapies. nih.gov
Understanding Metabolism in Cellular Environments
The therapeutic efficacy and toxicity of aziridine-containing compounds are intrinsically linked to their metabolic fate within the cell. The high reactivity of the aziridine ring means it can react with various endogenous nucleophiles. nih.gov A primary metabolic pathway involves the reaction with sulfhydryl groups of thiols, such as the amino acid cysteine and the antioxidant glutathione. ingentaconnect.comnih.gov This reactivity is the basis for the biological activity of many aziridine derivatives, including their function as enzyme inhibitors. nih.govnih.gov
However, this reactivity also presents challenges. In aqueous solutions, a competing side reaction is hydrolysis. nih.gov Furthermore, the reaction with cellular macromolecules is not always specific. While early aziridine compounds like thiotepa (B1682881) were known to alkylate nucleobases in DNA, newer derivatives have been engineered to avoid this, thereby reducing mutagenic potential. nih.govnih.gov For example, the introduction of a 2-cyano group has been shown to prevent DNA alkylation. ingentaconnect.comnih.gov
Research indicates that the biochemical target of non-mutagenic aziridine derivatives like Az-CONH₂ (Leakadine) is likely one or more cysteine-containing enzymes, such as PDIs. nih.gov However, the precise metabolic pathways and the full range of molecular targets in the human body are not yet completely understood and require further investigation. nih.gov Studies on the metabolic fate of aziridine-alkylating agents have suggested that they can also alkylate the thioether group of methionine residues in proteins, forming stable sulphonium salts that could contribute to their diverse biological effects. nih.gov
Future research must focus on elucidating the complete metabolic profile of therapeutic this compound derivatives in relevant cellular environments, such as cancer cells. nih.govresearchgate.net This includes identifying all major metabolites, understanding the enzymatic processes involved (e.g., fragmentation reactions), and clarifying the mechanisms of cellular uptake and clearance. Such knowledge is critical for optimizing drug design to improve stability, enhance target engagement, and minimize toxicity.
Exploration of Novel Reaction Conditions for Enhanced Selectivity
The synthetic accessibility of enantiomerically pure and specifically substituted this compound derivatives is paramount for their development as therapeutic agents and research tools. The stereochemistry at the two carbons of the aziridine ring is critical for biological activity. mdpi.com Consequently, a major focus of research is the exploration of novel reaction conditions and catalytic systems that provide high levels of stereoselectivity (diastereo- and enantioselectivity). mdpi.com
Various synthetic strategies, broadly categorized as aziridination reactions, are employed. These include the addition of carbenes to imines and the addition of nitrenes to olefins. mdpi.com The choice of catalyst and reaction conditions plays a pivotal role in controlling the stereochemical outcome.
Key Approaches for Selective Synthesis:
Catalytic Asymmetric Aziridination: Transition metal catalysts, particularly copper(I) complexes with chiral ligands like (S)-VAPOL and (S)-VANOL, have been successfully used to catalyze the reaction between aryl imines and ethyl diazoacetate, yielding cis-aziridine esters with high enantiomeric purity. mdpi.com Organocatalytic methods, using Brønsted acids like pyridinium (B92312) salts, have also been developed for cis-selective synthesis. mdpi.com
Aza-Darzens Type Reactions: This approach, which involves the reaction of imines with ylides, can provide excellent diastereoselectivity (>95% dr). mdpi.com
Evans Aziridination: The use of nitrene precursors like PhI=NTs with cinnamate-type olefins, catalyzed by copper salts, is a classical method for synthesizing N-tosylated aziridines. mdpi.com
Phase-Transfer Conditions: A novel method for N-alkylation of this compound derivatives has been developed using phase-transfer conditions, offering an alternative synthetic route.
| Method | Catalyst/Reagent | Selectivity | Key Features | Reference(s) |
| Catalytic AZ Reaction | B(OPh₃) with (S)-VANOL/VAPOL ligands | High ee (90-97%), cis-selective | Effective for reacting aryl imines with diazo compounds. | mdpi.com |
| Aza-Darzens Reaction | - | Excellent dr (>95%) | Good chemical yields (57-78%). Stereochemistry can invert depending on imine structure. | mdpi.com |
| Evans Aziridination | Cu salts, PhI=NTs | - | Classic method for N-tosylated aziridines from olefins. | mdpi.com |
| Organocatalysis | Pyridinium salts (Brønsted acid) | cis-selective | Organocatalytic variation of the AZ reaction. | mdpi.com |
| Kinetic Resolution | Copper hydride | High dr (>20:1), High ee (up to 94%) | Asymmetric preparation of stable N-H aziridine-2-carboxylates. | chemrxiv.org |
This table highlights various synthetic methods and their effectiveness in achieving selective synthesis of this compound derivatives.
Future work will continue to explore new catalysts, including organocatalysts and novel transition metal complexes, to improve the efficiency, scope, and stereoselectivity of aziridination reactions. acs.orgresearchgate.net The development of methods that work under mild, environmentally friendly conditions (e.g., in water-ethanol mixtures) and allow for the synthesis of a wide diversity of functionalized aziridines is a key goal. researchgate.netmdpi.com
Integration with Advanced Synthetic Methodologies
The unique electrophilic nature of the this compound residue makes it an ideal tool for integration into advanced synthetic methodologies, particularly in peptide and protein chemistry. nih.govacs.org Its ability to undergo highly regioselective ring-opening with nucleophiles allows for the site-specific modification of complex biomolecules. nih.govnih.govscholaris.ca
A significant advance has been the development of a solid-phase peptide synthesis (SPPS) methodology that allows for the efficient incorporation of an Fmoc-protected this compound (FmocAzyOH) into peptide chains. nih.govacs.org Once incorporated, the aziridine moiety serves as a latent electrophile. It can be selectively unmasked and reacted with a variety of thiol nucleophiles—such as carbohydrate thiols, lipids (e.g., farnesyl thiol), and biochemical tags—in a base-promoted, on-bead ligation process. nih.govnih.govacs.org This provides a powerful strategy for the late-stage, site-specific functionalization of peptides. scholaris.ca
This approach has been combined with other advanced techniques like native chemical ligation (NCL) to create complex bioconjugates, such as thioglycoconjugates. nih.gov The aziridine-based modification strategy offers a convergent route to these complex molecules, where the peptide and the modifying group can be synthesized separately and then joined together. nih.gov
Furthermore, the Azy residue has been incorporated into cyclic peptides. scholaris.ca The strained aziridine ring within the macrocycle can be opened with high regioselectivity by nucleophiles, enabling precise structural modifications of the cyclic backbone. scholaris.ca
Future research will likely expand the scope of this methodology by:
Developing new protecting group strategies for the aziridine moiety that are compatible with a broader range of synthetic conditions.
Exploring a wider array of nucleophiles for the ring-opening reaction to introduce diverse functionalities.
Applying this strategy to the synthesis and modification of larger proteins and other complex natural products.
Capitalizing on the unique reactivity of the distorted aziridine amide bond for novel backbone modification strategies. scholaris.ca
Therapeutic Potential and Clinical Translation
Derivatives of this compound have demonstrated significant therapeutic potential, primarily as anti-cancer and anti-thrombotic agents. nih.govresearchgate.nettandfonline.com This potential stems from their ability to act as alkylating agents that can covalently modify and inhibit key proteins involved in disease pathology, such as PDIs. nih.govnih.gov
Several derivatives have been developed as anti-tumor agents and have shown anti-cancer and immunomodulatory activity. mdpi.commdpi.com Notable examples include imexon (B1684660) and azimexon. nih.govmdpi.commdpi.com Imexon, a cyanoaziridine derivative, exerts its anti-cancer effects by reacting with intracellular thiols, leading to an accumulation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, apoptosis. nih.govresearchgate.net It has been investigated in Phase I and II clinical trials for various malignancies, including multiple myeloma, pancreatic cancer, and non-Hodgkin's lymphoma. ingentaconnect.comnih.govresearchgate.net While a Phase II trial of imexon combined with gemcitabine (B846) for pancreatic cancer did not show enhanced activity, its potential in other cancers continues to be explored. ingentaconnect.comnih.gov
The inhibition of PDIs by this compound sulphonamides not only underlies their anti-cancer effects but also their anti-thrombotic activity, as PDIs are involved in platelet activation and thrombus formation. nih.govresearchgate.net This dual activity makes them promising candidates for development as novel anti-cancer and anti-thrombotic drugs. nih.govnih.gov
Despite this promise, the clinical translation of aziridine-based drugs faces hurdles. The inherent reactivity that makes them effective can also lead to off-target effects and toxicity. ingentaconnect.com The challenge lies in designing molecules with the right balance of reactivity and selectivity. Future research must focus on:
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
Developing derivatives with improved safety profiles and wider therapeutic windows.
Identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies.
Conducting well-designed clinical trials to validate their efficacy in specific disease contexts. ingentaconnect.comnih.gov
The journey from a promising chemical scaffold to a clinically approved drug is long, but the unique properties and demonstrated biological activity of this compound derivatives provide a strong rationale for their continued investigation and development.
Q & A
Basic: What are the common synthetic strategies for aziridine-2-carboxylic acid derivatives, and what challenges arise during their preparation?
Answer:
this compound derivatives are typically synthesized via cyclization of serine or threonine analogs. For example, D-serine methyl ester undergoes trityl protection, followed by mesylation (using methanesulfonyl chloride) and cyclization under reflux to form the aziridine ring . Subsequent saponification with LiOH in methanol/water yields the free carboxylic acid . Key challenges include:
- Instability during deprotection : Trityl removal with trifluoroacetic acid (TFA) or catalytic hydrogenation can lead to ring-opening or decomposition, especially in N-terminal derivatives .
- Sequence-dependent reactivity : Acylated aziridines with free amino groups are prone to self-reactivity, forming reactive intermediates that degrade during storage .
Basic: How does the choice of protecting groups influence the stability of this compound during peptide synthesis?
Answer:
- Trityl (Trt) : Provides steric protection but requires harsh acidic conditions (e.g., TFA) for removal, risking aziridine ring-opening .
- Boc/Cbz : These groups are easier to remove under mild conditions (e.g., HCl in dioxane), but electron-withdrawing effects reduce aziridine stability, leading to decomposition during deprotection .
- Methyl esters : Hydrolyzed under basic conditions (LiOH/MeOH:H₂O) but may require chromatographic purification due to instability of free acids .
Advanced: What methodological approaches are recommended to address the instability of deprotected aziridine-containing dipeptides during storage?
Answer:
- Storage conditions : Even under argon at −20°C, decomposition occurs after ~3 weeks. Freeze-drying in inert solvents (e.g., anhydrous DMSO) may extend stability .
- Structural modifications : Incorporating electron-donating substituents (e.g., methyl groups) or rigidifying the peptide backbone reduces ring strain and self-reactivity .
- Real-time monitoring : Use HPLC with UV detection (e.g., 210 nm) to track degradation products and adjust storage protocols .
Advanced: How can researchers resolve contradictions in reaction outcomes when deprotecting N-terminal aziridine derivatives under acidic conditions?
Answer:
Contradictions arise from competing pathways:
- Ring-opening vs. deprotection : At low HCl concentrations (<0.1 M), aziridine ring-opening is favored over Boc removal. Optimize acid strength (e.g., 2 M HCl in THF) to prioritize deprotection .
- Catalytic hydrogenation : Neutral conditions (H₂/Pd-C) minimize ring-opening but may yield unidentifiable mixtures due to incomplete deprotection. Use NMR (¹H/¹³C) to confirm product integrity .
Advanced: What analytical techniques are critical for characterizing this compound derivatives, and how should data interpretation be optimized?
Answer:
- NMR spectroscopy : Key signals include aziridine CH₂ protons (δ 1.4–2.5 ppm) and carbons (δ 25–30 ppm). Diastereomers may show split signals (e.g., 3.14 vs. 3.05 ppm for methine protons) .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 5%–60% ACN in 20 min) to separate degradation products. Retention times (e.g., 5.66 min for compound 2a) help assess purity .
- HRMS : Confirm molecular ions ([M+H]+) with <5 ppm error. For example, C₆H₁₀N₂O₃ has a calculated mass of 158.0691 .
Advanced: In designing aziridine-based enzyme inhibitors, what structural considerations enhance target specificity and potency?
Answer:
- Charge distribution : Acylated derivatives (e.g., benzoyl-aziridine-2-carboxylic acid) exhibit moderate PDIA1 inhibition (IC₅₀ ~50 µM) due to balanced charge distribution across the aziridine ring .
- Bioisosterism : Replace labile aziridine with constrained proline analogs (e.g., azetidine-2-carboxylic acid) to maintain rigidity while improving stability .
- Covalent binding : Aziridine’s electrophilic ring enables nucleophilic attack by cysteine residues, forming irreversible adducts. Use computational modeling (e.g., NBO analysis) to predict reactivity .
Basic: What are the primary factors contributing to the decomposition of this compound derivatives, and how can they be mitigated during experiments?
Answer:
- Self-alkylation : The strained three-membered ring reacts with nucleophiles (e.g., free amines), forming polymeric byproducts. Use low temperatures (0–4°C) and inert atmospheres during synthesis .
- pH sensitivity : Degradation accelerates under acidic or basic conditions. Maintain near-neutral pH (6–8) during purification and storage .
- Light exposure : UV light induces ring-opening. Use amber glassware and avoid prolonged light exposure .
Advanced: How does the incorporation of this compound into peptide sequences affect their biological activity compared to natural amino acids?
Answer:
- Protease resistance : Aziridine’s rigidity reduces peptide flexibility, slowing enzymatic degradation. For example, aziridine-containing dipeptides inhibit bacterial D-Ala-D-Ala ligase (Ddl) at µM concentrations .
- Collagen modulation : Substitution for proline in collagen mimics disrupts triple-helix formation, reducing fibrotic deposition .
- Toxicity : Uncontrolled alkylation can lead to off-target effects. Use site-specific incorporation (e.g., solid-phase peptide synthesis) to limit reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
